molecular formula C12H17N3O4 B13646507 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid

Cat. No.: B13646507
M. Wt: 267.28 g/mol
InChI Key: YGBJGRDNKIZRQJ-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (BOC) protecting group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the BOC group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid lies in its specific structure and the presence of the BOC protecting group. This makes it particularly useful in synthetic organic chemistry for the protection of amine groups, allowing for more controlled and selective reactions.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)14-9(13-7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17)

InChI Key

YGBJGRDNKIZRQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)C(=O)O

Origin of Product

United States

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